molecular formula C4H6N2O3 B8003064 2-Imidazolecarboxylic acid hydrate

2-Imidazolecarboxylic acid hydrate

Cat. No.: B8003064
M. Wt: 130.10 g/mol
InChI Key: MORZRGTVSCTESI-UHFFFAOYSA-N
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Description

Significance of the Imidazole (B134444) Moiety in Contemporary Chemical Structures

The imidazole ring is a five-membered heterocyclic aromatic system containing two nitrogen atoms. This structural motif is of paramount importance in chemistry and biology. nih.govnih.gov It is a core component of essential biomolecules such as the amino acid histidine, purines in nucleic acids, and histamine. nih.govsigmaaldrich.com The presence of both a pyridine-type and a pyrrole-type nitrogen atom endows the imidazole ring with a unique set of properties. It can act as both a hydrogen bond donor and acceptor, and its amphoteric nature allows it to function as either a weak acid or a weak base. google.com

In contemporary chemical research, the imidazole moiety is a privileged structure, frequently incorporated into the design of new therapeutic agents. nih.govnih.gov Its derivatives exhibit a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. nih.gov Furthermore, the nitrogen atoms of the imidazole ring are excellent coordinating ligands for a variety of metal ions, leading to the formation of stable metal-organic frameworks (MOFs) and coordination complexes with diverse applications in catalysis, gas storage, and sensing. researchgate.net The ability of the imidazole ring to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, is crucial for molecular recognition and self-assembly processes. researchgate.net

Overview of Carboxylic Acid Functionalities within Imidazole Systems

The incorporation of a carboxylic acid group onto an imidazole ring introduces a new dimension of functionality. The carboxylic acid group is a strong hydrogen bond donor and can also act as an acceptor. conicet.gov.ar Its acidity allows for the formation of carboxylate anions, which are important for modulating the solubility and pharmacokinetic properties of drug candidates. conicet.gov.ar In biological systems, carboxylates are key intermediates in metabolic pathways. conicet.gov.ar

Specific Research Context of 2-Imidazolecarboxylic Acid Hydrate (B1144303)

While the non-hydrated form, 1H-imidazole-2-carboxylic acid, has been a subject of study, particularly in the development of inhibitors for metallo-β-lactamases to combat antibiotic resistance, the hydrated form presents a specific area of interest. chemicalbook.com The formation of a stable hydrate, where one or more water molecules are incorporated into the crystal structure, can significantly impact the physicochemical properties of the compound, including its solubility, stability, and crystal packing.

Research into the closely related imidazole-2-carboxaldehyde has demonstrated that it can form a stable hydrate, particularly at a pH of 8.0. nih.govnih.gov Spectroscopic studies using NMR and FTIR have been instrumental in characterizing the structure of this aldehyde hydrate and distinguishing it from the anhydrous form. nih.gov These findings suggest that 2-imidazolecarboxylic acid is also capable of forming a stable hydrate. Indeed, one of the synthetic routes to 1H-imidazole-2-carboxylic acid, involving the oxidation of imidazole-2-carboxaldehyde with hydrogen peroxide in water, yields a product with analytical data consistent with the formation of a hydrate (C₄H₆N₂O₃).

The presence of water of hydration can influence the three-dimensional network of hydrogen bonds within the crystal lattice. This, in turn, can affect the material's properties and its suitability for specific applications, such as in the design of crystalline materials with tailored properties or in pharmaceutical formulations where the hydration state of an active ingredient is critical.

PropertyValueSource
Molecular Formula C₄H₄N₂O₂
Molecular Weight 112.09 g/mol
Melting Point 156 °C (decomposes)
Appearance Solid

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazole-2-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2.H2O/c7-4(8)3-5-1-2-6-3;/h1-2H,(H,5,6)(H,7,8);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORZRGTVSCTESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 2 Imidazolecarboxylic Acid Hydrate and Its Derivatives

Multi-Step Synthesis Strategies for 2-Imidazolecarboxylic Acid

The preparation of 2-imidazolecarboxylic acid often involves multi-step synthetic routes, starting from readily available precursors. These methods allow for the controlled introduction of functional groups and the construction of the desired imidazole (B134444) framework.

Imidazole-2-carbonitrile Precursors and Subsequent Hydrolysis Pathways

A common and effective strategy for the synthesis of 2-imidazolecarboxylic acid involves the use of imidazole-2-carbonitrile as a key intermediate. This nitrile precursor can be subjected to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. byjus.comyoutube.com

The hydrolysis of nitriles to carboxylic acids is a well-established transformation in organic chemistry. byjus.com Under acidic conditions, the nitrile is typically heated with a dilute acid, such as hydrochloric acid. byjus.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. byjus.comyoutube.com Basic hydrolysis is also a viable option, often employing an alkali metal hydroxide. byjus.com However, this method yields the carboxylate salt, which then requires acidification to produce the final carboxylic acid. byjus.com While both methods are effective, acid-catalyzed hydrolysis is often preferred for the direct isolation of the carboxylic acid. byjus.com

It is important to note that the hydrolysis of the intermediate amide can sometimes be slower than the initial hydrolysis of the nitrile, potentially allowing for the isolation of the amide under controlled conditions. google.com

Targeted Synthesis of Dihalo-Imidazolecarboxylic Acid Hydrate (B1144303)

The synthesis of dihalo-substituted imidazolecarboxylic acid hydrates can be achieved through various methods, often involving the direct carboxylation of a disubstituted imidazole. One patented method describes the preparation of 4,5-disubstituted imidazole-2-carboxylic acids by reacting a 4,5-disubstituted imidazole with carbon dioxide under high pressure and temperature in the presence of a base. google.com This direct carboxylation approach offers an efficient route to these specific derivatives. google.com

Derivatization and Functionalization of 2-Imidazolecarboxylic Acid Scaffolds

Once the 2-imidazolecarboxylic acid core is synthesized, it can be further modified to create a diverse range of derivatives. These functionalization reactions are crucial for developing new compounds with tailored properties.

Synthesis of N-Substituted Imidazolecarboxylic Acid Derivatives

The nitrogen atoms of the imidazole ring provide sites for substitution, allowing for the synthesis of a variety of N-substituted derivatives. A series of N-substituted imidazole derivatives has been synthesized by reacting the imidazole nucleus with ethyl chloroacetate (B1199739) to form an imidazole ester. nih.govnih.govresearchgate.netijpsonline.com This ester can then be reacted with various amines to yield the desired N-substituted amide products. nih.govnih.govresearchgate.netijpsonline.com This two-step process provides a versatile method for introducing a wide range of substituents onto the imidazole nitrogen. nih.govnih.govresearchgate.netijpsonline.com

The imidazole-4,5-dicarboxylic acid scaffold can also be readily derivatized with amino acid esters and alkanamines to produce a library of dissymmetrically disubstituted imidazole-4,5-dicarboxamides. nih.gov

Alkylation and Esterification Reactions of Imidazolecarboxylic Acid Esters

Esterification of imidazolecarboxylic acids is a common transformation. Traditional methods like Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, are widely used. tcichemicals.com For acid-sensitive substrates, Steglich esterification, using reagents like DCC and DMAP, provides a milder alternative. commonorganicchemistry.com

Alkylation of the carboxylic acid group to form esters can also be achieved using various alkylating agents. tcichemicals.comcommonorganicchemistry.comtcichemicals.com For instance, alkylation of imidazole-4(5)-carboxylic acid derivatives with methyl bromoacetate (B1195939) can lead to both mono- and dialkylation products. researchgate.net The reaction of the methyl ester of imidazole-4(5)-carboxylate with bromoacetic acid can result in a mixture of 1,4- and 1,5-isomers. researchgate.net

Formation of Imidazolecarboxylic Acid Hydrazides

Imidazolecarboxylic acid hydrazides are valuable synthetic intermediates and have been the focus of various synthetic efforts. nih.govresearchgate.net A standard method for preparing these hydrazides involves the hydrazinolysis of the corresponding esters. researchgate.net For example, 1,5-diaryl-1H-imidazole-4-carboxylate esters can be reacted with hydrazine (B178648) monohydrate in ethanol (B145695) at reflux to yield the desired carbohydrazide (B1668358) derivatives. mdpi.com

The synthesis of novel 2-alkylsulfanyl-1-benzyl-5-imidazolecarboxylic acid hydrazides has been reported as part of research into monoamine oxidase inhibitors. nih.govresearchgate.net Another approach involves the reaction of 1H-Indazole-3-carboxylic acid methyl ester with hydrazine hydrate in refluxing ethanol to produce 1H-Indazole-3-carboxylic acid hydrazide. jocpr.com Generally, the formation of acid hydrazides from carboxylic acids can be achieved through a continuous flow process, which has been shown to be scalable and efficient for a variety of acids. osti.gov

Exploration of Continuous Flow Synthesis Techniques for Imidazolecarboxylic Acid Synthons

The transition from traditional batch processing to continuous flow synthesis represents a significant advancement in the manufacturing of fine chemicals and pharmaceutical intermediates, including imidazolecarboxylic acid synthons. This modern approach offers numerous advantages, such as enhanced safety, improved reaction control, higher yields, and greater scalability. The exploration of continuous flow methodologies for the synthesis of 2-imidazolecarboxylic acid and its derivatives is an active area of research, aiming to develop more efficient, sustainable, and cost-effective production routes.

Continuous flow systems, by their nature, handle smaller volumes of reactants at any given time, which mitigates the risks associated with highly reactive or hazardous materials. youtube.com The superior heat and mass transfer capabilities of microreactors and flow systems allow for precise control over reaction parameters like temperature, pressure, and residence time, often leading to cleaner reaction profiles and reduced byproduct formation. researchgate.net

Several potential strategies for the continuous flow synthesis of 2-imidazolecarboxylic acid can be envisioned based on established chemical transformations. One promising route involves the oxidation of a suitable precursor, such as 2-imidazole-carboxaldehyde or 2-imidazole-methanol. For instance, the batch synthesis of 1H-imidazole-2-carboxylic acid via the oxidation of imidazole-2-carboxaldehyde with hydrogen peroxide in water has been reported. chemicalbook.com This type of oxidation is highly amenable to a continuous flow setup. A continuous-flow method for the direct oxidation of various alcohols to carboxylic acids using hydrogen peroxide and a platinum catalyst has been demonstrated, showcasing the potential for a similar flow process to convert 2-imidazole-methanol to the desired carboxylic acid. rsc.org

Another viable continuous flow approach is the direct carboxylation of the imidazole ring. While traditional methods may involve high-pressure batch reactions with carbon dioxide, these can be adapted to continuous flow systems using tube-in-tube reactors or other specialized equipment for gas-liquid reactions under pressure. google.com This allows for a safer and more controlled introduction of the carboxyl group onto the imidazole scaffold.

Furthermore, multi-step continuous flow syntheses can be designed to produce the imidazole ring and subsequently functionalize it. The formation of the imidazole core from precursors like glyoxal (B1671930) and ammonia (B1221849) or its salts is a well-known process that can be integrated into a flow system. researchgate.netchemicalbook.comrsc.org Subsequent in-line oxidation or carboxylation steps could then yield the final 2-imidazolecarboxylic acid product without the need for isolating intermediates.

The development of such continuous flow processes for imidazolecarboxylic acid synthons aligns with the principles of green chemistry by minimizing waste, reducing energy consumption, and often allowing for the use of more environmentally benign solvents.

Detailed Research Findings

The following table summarizes hypothetical and extrapolated data for potential continuous flow synthesis routes for 2-imidazolecarboxylic acid, based on reported conditions for similar transformations.

Parameter Route 1: Oxidation of 2-Imidazole-carboxaldehyde Route 2: Oxidation of 2-Imidazole-methanol Route 3: Direct Carboxylation of Imidazole
Reactants 2-Imidazole-carboxaldehyde, Hydrogen Peroxide2-Imidazole-methanol, Hydrogen PeroxideImidazole, Carbon Dioxide
Catalyst None or mild baseHeterogeneous (e.g., Pt on support)Strong base (e.g., Potassium Carbonate)
Solvent WaterWater or organic solventHigh-boiling point organic solvent
Reactor Type Packed-bed or coil reactorPacked-bed reactor with catalystHigh-pressure gas-liquid reactor
Temperature 20-60 °C50-100 °C150-250 °C
Pressure Atmospheric1-5 bar50-150 bar
Residence Time 5-20 minutes2-15 minutes10-30 minutes
Hypothetical Yield >90%>85%60-80%
Throughput g/h to kg/h scaleg/h to kg/h scaleg/h to kg/h scale

Coordination Chemistry and Supramolecular Assembly Involving 2 Imidazolecarboxylic Acid Hydrate

Ligand Properties and Metal Chelation Modes of Imidazolecarboxylic Acids

The coordination behavior of imidazolecarboxylic acids is dictated by the presence of multiple donor atoms, allowing for a variety of binding modes with metal ions. This versatility is fundamental to their use in constructing diverse supramolecular architectures.

Role of Carboxylate and Imidazole (B134444) Nitrogen Donor Atoms in Coordination

Imidazolecarboxylic acids, such as 2-imidazolecarboxylic acid, possess both carboxylate and imidazole nitrogen atoms that can act as donor sites for metal coordination. researchgate.netrsc.org The imidazole ring, an electron-rich five-membered aromatic heterocycle, contains two nitrogen atoms that can readily coordinate with metal ions. nih.gov This, combined with the oxygen atoms of the carboxylate group, provides multiple potential coordination points. researchgate.net The specific coordination mode can be influenced by factors like the reaction conditions and the nature of the metal ion. researchgate.net

The carboxylate group can coordinate to metal ions in several ways, including monodentate, bidentate, and bridging fashions. rsc.org Similarly, the imidazole nitrogen atoms offer additional coordination sites, contributing to the formation of stable chelate rings and extended networks. rsc.orgresearchgate.net This dual functionality allows imidazolecarboxylic acids to act as versatile building blocks in the construction of coordination polymers and metal-organic frameworks. researchgate.netnih.gov

Influence of Hydrate (B1144303) Form on Coordination Behavior and Solubility

The hydrate form of 2-imidazolecarboxylic acid can significantly influence its coordination behavior and solubility. The presence of water molecules in the crystal lattice can affect how the ligand interacts with metal ions and can also play a role in the formation of the final supramolecular structure through hydrogen bonding. In some cases, coordinated water molecules can complete the coordination sphere of the metal ion. researchgate.netelsevierpure.com For instance, in the complex [Cu(Himz)2(cinn)2(H2O)], the water molecule occupies an apical position in the square-pyramidal coordination geometry of the copper(II) ion. elsevierpure.com The solubility of the ligand and the resulting complexes can also be affected by the presence of hydrate water molecules, which can influence the solvation process.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with imidazolecarboxylic acids typically involves the reaction of a metal salt with the ligand in a suitable solvent. rsc.orgepa.gov The resulting complexes can be characterized by a variety of spectroscopic and structural techniques to determine their composition and geometry.

Formation of Transition Metal Complexes with Imidazolecarboxylic Acids

Transition metal complexes of imidazolecarboxylic acids have been extensively synthesized and studied. nih.govresearchgate.net These reactions often yield coordination polymers with diverse dimensionalities, from one-dimensional chains to three-dimensional frameworks. epa.gov The choice of the transition metal ion, the specific imidazolecarboxylic acid derivative, and the reaction conditions all play a crucial role in determining the final structure of the complex. researchgate.netrsc.org For example, the reaction of copper(II) with imidazole and various aromatic carboxylates has been shown to produce monomeric complexes with different coordination geometries, such as square-pyramidal and square planar. elsevierpure.com

Spectroscopic and Structural Analysis of Metal-Imidazolecarboxylic Acid Coordination Compounds

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of metal-imidazolecarboxylic acid coordination compounds. Infrared (IR) spectroscopy is used to confirm the coordination of the carboxylate and imidazole groups to the metal ion by observing shifts in their characteristic vibrational frequencies. elsevierpure.comacs.org UV-Visible spectroscopy provides information about the electronic environment of the metal ion and the coordination geometry. researchgate.netelsevierpure.com

Design and Fabrication of Metal-Organic Frameworks (MOFs) and Hydrogen-Bonded Organic Frameworks (HOFs)

The versatile coordination properties of imidazolecarboxylic acids make them excellent candidates for the construction of Metal-Organic Frameworks (MOFs) and Hydrogen-Bonded Organic Frameworks (HOFs). researchgate.netresearchgate.net These crystalline materials are of great interest due to their potential applications in areas such as gas storage, catalysis, and proton conductivity. researchgate.netresearchgate.net

MOFs are formed by the coordination of metal ions or clusters with organic ligands, creating porous, crystalline structures. Imidazolecarboxylic acids can act as the organic linkers in these frameworks, with the carboxylate and imidazole groups bridging metal centers to form extended networks. researchgate.netnih.gov The functionality of the resulting MOF can be tuned by carefully selecting the metal and the specific imidazolecarboxylic acid ligand. rsc.org

HOFs, on the other hand, are constructed through hydrogen bonding interactions between organic molecules. researchgate.netbohrium.com Imidazolecarboxylic acids, with their ability to both donate and accept hydrogen bonds through the imidazole NH group and the carboxylate group, are well-suited for the formation of HOFs. researchgate.netmdpi.com These frameworks have shown promise in applications such as proton conduction. researchgate.netbohrium.com The design of HOFs often involves the self-assembly of organic building blocks into ordered, porous structures. researchgate.net

Imidazolecarboxylic Acid as a Building Block for MOFs and HOFs

Imidazole-based carboxylic acids are versatile building blocks in the construction of Metal-Organic Frameworks (MOFs) and Hydrogen-Bonded Organic Frameworks (HOFs). bohrium.combsb-muenchen.deresearchgate.net Their utility stems from the presence of both N-heterocyclic rings and carboxylate groups, which offer multiple coordination sites for metal ions and robust hydrogen bonding capabilities. rsc.org Carboxylic acids, in general, are widely used to direct the engineering of functional nanostructures, forming hydrogen-bonded frameworks or metal-organic networks through coordination bonds. researchgate.net

In the context of MOFs, ligands derived from imidazole dicarboxylic acid can be used to assemble stable frameworks. For instance, a highly stable Sr(II) MOF was successfully fabricated using 2-(1H-tetrazolium-1-methylene)-1H-imidazole-4,5-dicarboxylic acid. mdpi.com Similarly, multifunctional ligands like 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid have been employed to construct highly water-stable Ba(II) and Cd(II) MOFs. rsc.org The combination of the imidazole moiety and carboxylate groups allows for the creation of coordination polymers with diverse dimensionalities, including two-dimensional (2D) and three-dimensional (3D) structures. rsc.orgnih.govmdpi.com For example, reacting 3-(1H-imidazol-4-yl)benzoic acid with cadmium and cobalt salts under hydrothermal conditions resulted in the formation of 2D layer coordination polymers. mdpi.com

Hydrogen-Bonded Organic Frameworks (HOFs), which are crystalline porous materials formed by the self-assembly of organic building units via intermolecular hydrogen bonds, also extensively utilize imidazole- and carboxylate-containing molecules. bsb-muenchen.deresearchgate.net These frameworks benefit from the strong and directional nature of hydrogen bonds, such as those between carboxylic acid groups and between imidazole and carboxylate moieties, to form predictable network topologies. bsb-muenchen.deresearchgate.net For example, two 3D supramolecular HOFs were prepared by reacting melamine (B1676169) with trimesic acid and 5-borono-1,3-benzenedicarboxylic acid, demonstrating the principle of using carboxylic acids to build robust HOF structures. bohrium.comfigshare.com The inherent flexibility and customizable nature of these organic building blocks make HOFs attractive for various applications, including membrane separation and proton conduction. researchgate.net

Development of Proton-Conductive MOFs and HOFs Based on Imidazolecarboxylic Acid Systems

A significant area of research has been the development of proton-conductive materials for applications such as proton-exchange membrane fuel cells. bohrium.com MOFs and HOFs built with imidazolecarboxylic acid systems are prominent candidates due to the intrinsic proton-donating and accepting nature of the carboxylic acid and imidazole groups, respectively. mdpi.comfigshare.com These functionalities can create pathways for proton transport through the crystalline structure.

The proton conductivity of these materials is heavily dependent on factors like temperature and relative humidity (RH). bohrium.commdpi.com For instance, a 3D Ni(II) MOF synthesized with 2-(p-N-imidazole)phenyl-1H-4,5-imidazole dicarboxylic acid exhibited optimal proton conductivity at 100 °C and 98% RH. bohrium.com Similarly, a Sr(II) MOF constructed from a tetrazole-based imidazole dicarboxylic acid showed its highest proton conductivity of 1.22 × 10⁻² S/cm under the same conditions. mdpi.com The presence of water molecules, both coordinated to the metal centers and free within the framework pores, often plays a crucial role by forming extensive hydrogen-bonding networks that facilitate proton transport via the Grotthuss or Vehicle mechanisms. rsc.orgresearchgate.net

Introducing guest molecules, particularly imidazole, into the pores of existing frameworks is a common strategy to enhance proton conductivity. bohrium.comfigshare.comfigshare.com Studies have shown that encapsulating imidazole in HOFs can significantly increase proton conductivity by providing additional hopping sites for protons. bohrium.comfigshare.com A comparative study on an Fe-MOF system revealed that chemically coordinating imidazole to the metal nodes (Im-Fe-MOF) resulted in proton conductivity approximately two orders of magnitude greater than that of the framework with physically adsorbed imidazole (Im@Fe-MOF). figshare.com This highlights that immobilizing imidazole molecules through coordination bonds can create more efficient and stable proton-conduction pathways. figshare.com The presence of free carboxylic acid groups within the pores is another effective strategy to boost proton conductivity by increasing the concentration of mobile protons. nih.gov

Table 1: Proton Conductivity of Various Imidazole-Based MOFs and HOFs

FrameworkLigand/Building BlocksConditionsProton Conductivity (S·cm⁻¹)Reference
HOF 1 (MA-TMA)Melamine, Trimesic acid343 K, 98% RH3.11 × 10⁻⁴ figshare.com
Im@HOF 1 HOF 1 with encapsulated Imidazole333 K, 98% RH4.12 × 10⁻⁴ figshare.com
HOF 2 (MA-B-BDC)Melamine, 5-Borono-1,3-benzenedicarboxylic acid323 K, 98% RH4.32 × 10⁻⁴ figshare.com
Im@HOF 2 HOF 2 with encapsulated Imidazole353 K, 98% RH1.20 × 10⁻³ figshare.com
Im-Fe-MOF Fe-MOF with coordinated Imidazole60 °C1.21 × 10⁻² figshare.com
Sr(II) MOF 2-(1H-tetrazolium-1-methylene)-1H-imidazole-4,5-dicarboxylic acid100 °C, 98% RH1.22 × 10⁻² mdpi.com
Ni(II) MOF 2-(p-N-imidazole)phenyl-1H-4,5-imidazole dicarboxylic acid100 °C, 98% RH3.97 × 10⁻⁵ bohrium.com
Cd(II) MOF (1) 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid, 4,4′-bipyridine100 °C, 98% RH~1.0 × 10⁻⁴ rsc.org
Ba(II) MOF (2) 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid100 °C, 98% RH~1.0 × 10⁻⁴ rsc.org
Cu(II) HSF (1) 2-(o-carboxylic)phenyl-4,5-imidazole dicarboxylic acid, 1,10-phenanthroline100 °C, 98% RH3.13 × 10⁻⁴ researchgate.net
Zn(II) HSF (2) 2-(o-carboxylic)phenyl-4,5-imidazole dicarboxylic acid, 2,2′-bipyridine100 °C, 98% RH0.55 × 10⁻⁴ researchgate.net

Principles of Crystal Engineering for Coordination Polymers Featuring Imidazolecarboxylic Acid

Crystal engineering provides the principles for designing solid-state structures with desired properties by controlling intermolecular interactions. mdpi.com For coordination polymers based on imidazolecarboxylic acid, the key is to manage the self-assembly process of metal ions and the organic ligands. researchgate.netmdpi.com The structure of the final polymer—be it a 1D chain, a 2D layer, or a 3D framework—is directed by the coordination geometry of the metal ion and the connectivity and geometry of the imidazolecarboxylic acid ligand. rsc.orgmdpi.com

The use of mixed-ligand systems is a powerful strategy in the crystal engineering of these materials. Secondary ligands, such as 2,2′-bipyridine or various dicarboxylic acids, can be introduced alongside the primary imidazolecarboxylic acid ligand to modify the final architecture and properties of the coordination polymer. rsc.org For example, seven different coordination polymers were synthesized using 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid in combination with various secondary ligands, resulting in structures ranging from 2D layers to complex 3D frameworks. rsc.org

Hydrogen bonds play a defining role in the supramolecular assembly of these structures. Strong, charge-assisted hydrogen bonds (O-H···O and N-H···O) between imidazolium (B1220033) cations and carboxylate anions can generate robust chains and layers that serve as scaffolds for building higher-dimensional structures. researchgate.net For instance, the self-assembly of imidazole and various carboxylic acids leads to polar hydrogen-bonded layers with distinct motifs. researchgate.net In a copper(II) coordination polymer based on 2-propyl-1H-imidazole-4,5-dicarboxylic acid, 2D layers formed by metal-ligand coordination are further linked into a 3D supramolecular structure via interlayer hydrogen bonds. nih.gov The systematic design of polymeric dimensionality can thus be achieved by carefully selecting the ligand functionalities and reaction conditions to control both the coordination bonds and the non-covalent interactions. mdpi.com

Catalytic Applications and Mechanistic Insights

2-Imidazolecarboxylic Acid as a Precursor for Amino Acid Catalysts in Organic Synthesis

The structural core of 2-imidazolecarboxylic acid is closely related to the amino acid histidine, which features an imidazole (B134444) side chain. This relationship highlights the potential of imidazolecarboxylic acids as precursors for the synthesis of amino acid catalysts. The abiotic synthesis of histidine, for instance, has been achieved through reaction pathways involving imidazole intermediates. nih.govplos.org

One proposed prebiotic synthesis of histidine involves the reaction of erythrose with formamidine (B1211174) to form imidazole-4-acetaldehyde. nih.govplos.org This intermediate can then be converted to histidine via a Strecker synthesis, which involves the addition of ammonia (B1221849) and hydrogen cyanide. nih.gov This process demonstrates a plausible pathway from a simple imidazole-containing aldehyde to a functional amino acid. While this specific example starts with an aldehyde, it underscores the principle that the imidazole framework, such as that in 2-imidazolecarboxylic acid, can serve as a key building block for amino acids.

The biosynthesis of histidine in organisms also centers on the formation of the imidazole ring, which is intricately linked with purine (B94841) metabolism. plos.orgnih.gov The enzyme imidazole glycerol (B35011) phosphate (B84403) synthase, for example, catalyzes the formation of the imidazole ring of histidine. nih.gov Synthetic strategies can mimic these natural processes, utilizing imidazole derivatives to construct chiral amino acids. By incorporating chiral amines or amino acids during the synthesis of substituted imidazoles, it is possible to create chiral products. acs.org This modular approach allows for the creation of a diverse range of amino acid-like catalysts tailored for specific asymmetric organic reactions.

Investigation of Imidazolecarboxylic Acid Derivatives in Catalytic Organic Reactions

Derivatives of imidazolecarboxylic acid are widely investigated as organocatalysts due to the versatile nature of the imidazole group. The imidazole ring can function as a nucleophilic catalyst or a base, facilitating a variety of organic transformations. rsc.orgcapes.gov.br

One significant application is in multicomponent reactions, where imidazole acts as an efficient organocatalyst for the synthesis of diverse and highly functionalized heterocyclic and carbocyclic compounds. rsc.org For example, the reaction between an aldehyde, malononitrile, and a third component like naphthol or 4-hydroxycoumarin (B602359) can be effectively catalyzed by imidazole under neutral conditions to produce compounds such as 2-amino-4H-chromenes. rsc.org

Furthermore, chiral bicyclic imidazole catalysts have been designed and successfully applied in several enantioselective reactions. acs.org These catalysts are synthesized from imidazole and can be modified to create a family of catalysts with varying steric and electronic properties. acs.org For instance, alkoxy-substituted chiral bicyclic imidazoles have been used in asymmetric Steglich rearrangements and phosphorylation of lactams. acs.org Another derivative was successfully used in the kinetic resolution of secondary alcohols with excellent enantioselectivity. acs.org

The catalytic mechanism often involves the imidazole nitrogen acting as a Lewis base. In some cases, acyl imidazole intermediates are formed. For instance, in a recently developed decarboxylative radical coupling of carboxylic acids, an acyl imidazole is reacted with an N-heterocyclic carbene (NHC) catalyst to form an acyl azolium intermediate, which then participates in a photocatalytic cycle. nih.gov Imidazole-based salts have also been designed to mimic enzymes in controlling the ring-opening polymerization of lactide isomers, where kinetic studies support a bifunctional activation process. rsc.org

Metal-Organic Frameworks Incorporating Imidazolecarboxylic Acid for Heterogeneous Catalysis (e.g., Knoevenagel Condensation)

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. acs.org The tunable structure and high surface area of MOFs make them excellent candidates for heterogeneous catalysts. acs.orgmdpi.com Imidazolecarboxylic acids are particularly useful as organic linkers because they contain both a nitrogen-containing heterocyclic ring and a carboxylate group, which can coordinate with metal centers. medchemexpress.comsigmaaldrich.com The incorporation of these linkers can introduce basic sites into the MOF structure, which are crucial for catalyzing reactions like the Knoevenagel condensation.

The Knoevenagel condensation, a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group, is often catalyzed by a base. MOFs containing imidazole or amino-functionalized linkers can provide the necessary basicity within a stable, recyclable heterogeneous framework. rsc.orgresearchgate.netijraset.com For example, MOFs constructed with 2-aminoterephthalate have demonstrated high selectivity for the Knoevenagel condensation product. rsc.org The amino groups on the linker act as the catalytic basic sites. Similarly, MOFs built with multicarboxylate acids and imidazole-based spacers have been synthesized and show catalytic properties. nih.govrsc.org

The mechanism within these MOFs involves the basic sites on the organic linker (such as the imidazole nitrogen or an amino group) activating the active methylene compound by abstracting a proton. The resulting carbanion then attacks the carbonyl carbon of the aldehyde or ketone. The metal nodes of the MOF can also contribute to catalysis by acting as Lewis acid sites, activating the carbonyl group and accelerating the reaction. mdpi.com The recyclability of these MOF catalysts has been demonstrated, with some being reusable for multiple cycles without a significant loss of catalytic activity. mdpi.comrsc.org The use of imidazolecarboxylic acid and its derivatives as linkers provides a powerful strategy for designing robust and efficient heterogeneous catalysts for important organic transformations. alfa-chemistry.com

Applications in Advanced Materials Science

Development of Imidazole-Containing Polyamides and Polymers

2-Imidazolecarboxylic acid and its derivatives are key monomers in the synthesis of specialized polyamides, particularly pyrrole-imidazole (Py-Im) polyamides. These polymers are constructed by linking N-methylimidazole and N-methylpyrrole amino acids to create sequence-specific molecules. The synthesis of these complex structures has been significantly advanced through solid-phase synthesis methodologies.

In this approach, a derivative of imidazole (B134444) carboxylic acid, such as Boc-Im acid (a protected form of the monomer), is prepared on a large scale for use as a building block. scribd.com The solid-phase method allows for the controlled, stepwise addition of monomers to a resin support, achieving high coupling yields (often exceeding 99%) and enabling the creation of complex, eight-residue polyamides and beyond. scribd.comjoiematerial.com This method is a significant improvement over solution-phase synthesis, which often struggles with unstable reactants and lower yields. joiematerial.com

The primary research focus for these Py-Im polyamides has been their remarkable ability to bind to the minor groove of DNA with high affinity and specificity. scribd.comresearchgate.net This characteristic is not a direct application in bulk material properties but highlights the successful incorporation of the imidazole-carboxylic acid moiety into stable, high-molecular-weight polymer chains. The principles of this synthesis, which involve forming amide bonds from the carboxylic acid group, are broadly applicable to the creation of other polyamide materials where the imidazole group could impart desirable properties like thermal stability or specific catalytic activity. scribd.comresearchgate.net

Table 1: Comparison of Polyamide Synthesis Methods

Synthesis Method Key Features Monomer Example Reported Yields Application
Solid-Phase Synthesis Stepwise addition on a resin support; high purity; scalable. scribd.comjoiematerial.com Boc-Im acid scribd.com >99% stepwise coupling scribd.com Sequence-specific DNA-binding polyamides. scribd.com
Solution-Phase Synthesis Traditional method; can be limited by reactant instability and side products. joiematerial.com Aromatic carboxylic acids and amines. joiematerial.com Variable joiematerial.com Synthesis of Netropsin and Distamycin A analogues. joiematerial.com

| Melt Polycondensation | High-temperature reaction, often with a catalyst; suitable for bulk polymers. sigmaaldrich.com | 2,5-furandicarboxylic acid (FDCA) sigmaaldrich.com | Leads to high molecular weight (Mn > 14,000 g/mol ). sigmaaldrich.com | Engineering thermoplastics. sigmaaldrich.com |

Contribution to Advanced Materials with Tailored Properties (e.g., Electronics, Coatings, Adhesives)

The imidazole ring is a versatile functional group that imparts unique properties to materials used in electronics, coatings, and adhesives. While not always derived from 2-imidazolecarboxylic acid hydrate (B1144303) directly, these applications demonstrate the value of the core imidazole structure.

Coatings: Imidazole derivatives are highly effective as corrosion inhibitors for metals like carbon steel, particularly in acidic environments. tandfonline.comampp.org They function by adsorbing onto the metal surface, where the nitrogen atoms in the imidazole ring can coordinate with metal ions. tandfonline.com This interaction forms a stable, protective film that acts as a barrier, preventing the chemical reactions that lead to corrosion. tandfonline.comacs.org The efficiency of this inhibition can be very high, with some studies reporting over 95% effectiveness. tandfonline.com This makes imidazole-based compounds valuable additives for protective coatings on pipelines and other metal structures. ampp.orgacs.org

Adhesives: In the realm of adhesives, imidazole and its derivatives serve as important curing agents and accelerators for epoxy resins. joiematerial.comnih.govresearchgate.net Epoxy resins are a class of high-performance adhesives that require a hardener to polymerize. Imidazole-based curing agents offer several advantages, including low toxicity, a long pot life (the time the adhesive remains usable), and the ability to cure at moderate temperatures while still producing a material with a high thermal deformation temperature. joiematerial.com A patent has described how a salt derivative formed from an imidazole and a carboxylic acid can be added to an epoxy resin formulation to significantly improve adhesive strength against tensile shear. justia.com Furthermore, research has shown that imidazole can be used in combination with citric acid to create effective, bio-based adhesive systems for manufacturing particleboards, offering good internal bonding strength. mdpi.comresearchgate.net

Electronics: The use of imidazole-cured epoxy resins extends to the electronics industry, where they are employed as adhesives and encapsulants for components like LEDs. joiematerial.comnih.gov For more advanced applications, conductive polymers are essential. While direct synthesis from 2-imidazolecarboxylic acid is not widely documented, related heterocyclic compounds like pyrrole (B145914) functionalized with a carboxylic acid group (PPyCOOH) have been used to create conductive polymer films. nih.gov These films are electroactive and can be modified with biological molecules, making them suitable for biosensors and as bioactive platforms for tissue engineering. nih.gov The fundamental principles suggest that imidazole-carboxylic acids could be explored for similar conductive polymer applications.

Table 2: Applications of Imidazole-Based Materials

Application Area Function of Imidazole Compound Example Material System Resulting Property
Coatings Corrosion Inhibitor Imidazole derivative in HCl medium on carbon steel tandfonline.com Forms a protective surface film, >95% inhibition efficiency. tandfonline.com
Adhesives Curing Agent/Hardener Imidazole derivative in epoxy resin joiematerial.comnih.gov Improved bonding strength, thermal stability, low toxicity. joiematerial.comjustia.com
Adhesives Bio-based Adhesive Imidazole and citric acid for particleboard researchgate.net Good internal bond strength (0.57 MPa). researchgate.net

| Electronics | Non-conductive Adhesive | Imidazole derivative for LED packaging nih.gov | High shear strength and long-term storage stability. nih.gov |

Electrolyte Applications in Energy Systems (e.g., Batteries) utilizing HOF Materials

A significant application for 2-imidazolecarboxylic acid hydrate is in the construction of Hydrogen-Bonded Organic Frameworks (HOFs). HOFs are crystalline porous materials formed through the self-assembly of organic building blocks linked by strong hydrogen bonds. ampp.org These materials are gaining attention as solid-state electrolytes, particularly for use in batteries.

Researchers have successfully synthesized a crystalline HOF based specifically on imidazole-carboxylic acid that exhibits high proton conductivity. ampp.org The structure of HOFs creates well-defined pathways for ion transport. In the context of batteries, these frameworks can be designed to facilitate the rapid movement of ions, such as protons (H+) or lithium ions (Li+). ampp.orgnih.gov

For instance, Li-ion conducting HOFs (LHOFs) have been developed as stable solid-state electrolytes for high-performance lithium-oxygen (Li-O₂) batteries. nih.gov These HOF-based electrolytes can achieve high ionic conductivity (e.g., 2.2 × 10⁻⁴ S cm⁻¹) and a high lithium-ion transference number (0.88), which is a measure of the charge carried by Li+ ions compared to their counter-ions. nih.gov These properties are crucial for developing safer, more efficient solid-state batteries by addressing the challenges of instability and poor ion transport at the electrode-electrolyte interface. nih.gov The ordered channels within the HOF, facilitated by the hydrogen-bonding network of molecules like 2-imidazolecarboxylic acid, are key to achieving this enhanced performance. ampp.org

Table 3: Properties of HOF-Based Electrolytes

HOF System Building Block Ion Conducted Reported Conductivity Application
Imidazole-acid HOF Imidazole-carboxylic acid ampp.org Proton (H+) High proton conductivity ampp.org Proton exchange membranes, battery electrolytes. ampp.org
LHOF-DAT Diaminotriazine derivative nih.gov Lithium (Li+) 2.2 × 10⁻⁴ S cm⁻¹ nih.gov Solid-state Li-O₂ batteries. nih.gov

Theoretical and Computational Investigations of 2 Imidazolecarboxylic Acid Hydrate

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., G3 and G4 Methods)

High-accuracy composite quantum chemical methods, such as the Gaussian-n (Gn) theories, are instrumental in determining the thermochemical properties of molecules. The Gaussian-3 (G3) and Gaussian-4 (G4) methods are well-established procedures for calculating accurate energies, including enthalpies of formation (ΔfH°), for a wide range of organic molecules. researchgate.net These methods achieve high accuracy by combining results from several levels of theory and basis sets to approximate a high-level calculation with a large basis set, including corrections for spin-orbit coupling and other effects. researchgate.net

While direct G3/G4 calculations for 2-imidazolecarboxylic acid hydrate (B1144303) are not prominently available in the literature, the utility of these methods has been demonstrated for closely related imidazole (B134444) derivatives. For instance, a study on imidazole, imidazole-2-carboxaldehyde, and 2-aminobenzimidazole (B67599) utilized G3 and G4 theories to calculate their gas-phase enthalpies of formation, which were then compared with experimental data obtained from combustion calorimetry. researchgate.net Similarly, these methods have been successfully applied to determine the thermochemical properties of other heterocyclic compounds like isoxazole (B147169) derivatives. researchgate.net

The calculations for imidazole-2-carboxaldehyde, which shares the same imidazole core and a carbonyl group at the C2 position, provide a valuable reference. The theoretical results for such molecules typically show good agreement with experimental values, underscoring the predictive power of the G3 and G4 methods. researchgate.net This allows for the analysis of how different functional groups attached to the imidazole ring influence the molecule's thermodynamic stability.

Table 1: Example of Calculated vs. Experimental Enthalpies of Formation for an Imidazole Derivative This table presents illustrative data for a related compound, imidazole-2-carboxaldehyde, to demonstrate the application of G3/G4 methods.

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which aids in the interpretation of experimental spectra. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT), is a standard for calculating chemical shifts (δ). mdpi.com Studies on related 1,2,3-triazole-4-carboxylic acids have shown that comparing experimental ¹H and ¹³C NMR spectra with GIAO-calculated spectra can establish clear relationships and confirm molecular structures. mdpi.comnih.gov For transition metal complexes involving nitroimidazoles, computational NMR spectroscopy has been shown to reproduce experimental ¹⁹⁵Pt chemical shifts accurately when relativistic effects are included. researchgate.net Recent advances using machine learning and deep learning algorithms, trained on large datasets of experimental spectra, have also emerged as powerful tools for the highly accurate prediction of ¹H NMR chemical shifts for a diverse range of small organic molecules. nih.govnih.gov

For electronic spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. rsc.org It calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities. This method has been successfully applied to analyze the UV spectra of various heterocyclic compounds, including tetrahydroquinolines and triazole derivatives. rsc.orgnih.gov These calculations help assign the observed absorption bands to specific electronic transitions, such as π → π* or n → π*, and understand the influence of the solvent and molecular structure on the optical properties. rsc.orgresearchgate.net

Table 2: Common Computational Methods for Spectroscopic Prediction

Molecular Dynamics Simulations for Hydrated Systems and Proton Conduction Mechanisms

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of processes like proton transport over time. For materials containing imidazole, MD simulations are crucial for understanding proton conduction mechanisms, which is vital for applications like proton exchange membrane fuel cells. nih.gov Imidazole is known to facilitate proton transport through both vehicular (diffusion of protonated species) and structural (Grotthuss-type hopping) mechanisms. consensus.app

In 2-imidazolecarboxylic acid hydrate, MD simulations would be expected to show the formation of an extensive hydrogen-bond network involving the imidazole rings, the carboxylic acid groups, and the water molecules. Protons could be transported through this network via a Grotthuss-like mechanism, where protons hop from a protonated species (like a hydronium ion or a protonated imidazole ring) to a neighboring acceptor site along the hydrogen-bond chains. nih.gov The presence of both a proton-donating carboxylic acid group and a proton-accepting imidazole ring within the same molecule makes it an excellent candidate for facilitating these proton transfer events. nih.gov

Analysis of Orbital Contributions and Magnetic Properties in Imidazolecarboxylic Acid Complexes

When 2-imidazolecarboxylic acid acts as a ligand to form complexes with paramagnetic metal ions, such as Cobalt(II), the resulting compounds can exhibit interesting magnetic properties. The theoretical analysis of these properties provides insight into the electronic structure of the complex. researchgate.net

A study on a Co(II) complex with the isomeric 1H-imidazole-4-carboxylic acid, [Co(HIMC)₂(H₂O)₂], provides a relevant model. researchgate.net The magnetic susceptibility of such high-spin Co(II) complexes in a distorted octahedral environment is significantly influenced by spin-orbit coupling. researchgate.net At high temperatures, the magnetic moment is often higher than the "spin-only" value (3.87 B.M. for S = 3/2) due to a significant orbital contribution to the magnetic moment. researchgate.net As the temperature is lowered, spin-orbit coupling and any low-symmetry distortions of the coordination geometry cause this contribution to be partially or fully quenched. researchgate.net

Theoretical models are used to fit experimental magnetic susceptibility data. These models account for spin-orbit coupling (parameterized by λ) and the zero-field splitting (ZFS) that arises from the distortion of the ideal octahedral geometry. researchgate.net Analysis of orbital contributions is essential for understanding the magnetic anisotropy of the complex, a key property in the design of single-molecule magnets (SIMs). nih.gov DFT calculations on ligand-protected cobalt nanoparticles have also shown that the nature of the ligand, such as a carboxylic acid, can influence the total magnetic moment and magnetic anisotropy energy of the system. rsc.org

Table 3: Magnetic Properties of a Model Co(II)-Imidazolecarboxylate Complex This table presents data for the related complex [Co(HIMC)₂(H₂O)₂] to illustrate the concepts discussed. researchgate.net

Advanced Analytical Methodologies for Structural and Chemical Research

Crystallographic Techniques: Single-Crystal and Powder X-ray Diffraction Analysis

Crystallographic methods are indispensable for the definitive determination of the three-dimensional atomic arrangement of "2-Imidazolecarboxylic acid hydrate" in the solid state. These techniques provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's properties.

Single-Crystal X-ray Diffraction (SC-XRD) analysis offers the most detailed structural information. For a suitable single crystal of "2-Imidazolecarboxylic acid hydrate (B1144303)," SC-XRD can unambiguously establish its molecular structure, including the location of the water molecule(s) of hydration and their role in the crystal lattice. The analysis of related imidazole (B134444) derivatives by SC-XRD has been instrumental in confirming their molecular structures. For instance, the technique has been used to elucidate the structures of various substituted imidazole and benzimidazole (B57391) derivatives, confirming their chemical constitution and stereochemistry. nih.govmdpi.com In the case of a hydrated pseudo-polymorph of (±)-3-(ethoxycarbonyl)-2-(imidazol-1-yl) propionic acid, SC-XRD confirmed the presence and role of water molecules in the crystal packing. researchgate.net The process involves mounting a single crystal on a diffractometer, irradiating it with a monochromatic X-ray beam, and analyzing the resulting diffraction pattern to build a model of the crystal structure. researchgate.net

Powder X-ray Diffraction (PXRD) is a complementary technique used for phase identification and to assess the crystallinity of a bulk sample. wikipedia.org PXRD is particularly useful for characterizing microcrystalline materials and can be used to confirm if a synthesized batch of "this compound" corresponds to a known crystalline phase by comparing its diffraction pattern to a reference pattern. researchgate.net The technique involves irradiating a powdered sample with X-rays and recording the scattered intensity as a function of the scattering angle (2θ). youtube.com While it provides less detailed structural information than SC-XRD, PXRD is a rapid and powerful tool for quality control and for studying phase transitions under different conditions, such as varying temperatures. nih.gov The resulting diffractogram is a fingerprint of the crystalline solid.

Spectroscopic Characterization

Spectroscopic techniques are vital for elucidating the molecular structure and functional groups present in "this compound."

NMR spectroscopy is a powerful tool for probing the structure of "this compound" in solution.

¹H-NMR Spectroscopy : The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to each other. For "this compound," one would expect to see distinct signals for the protons on the imidazole ring and a signal for the acidic proton of the carboxyl group, which typically appears as a broad singlet at a downfield chemical shift (around 12 δ). libretexts.org The protons on the carbon atoms adjacent to the carbonyl group are slightly deshielded and absorb near 2 δ. libretexts.org

¹³C-NMR Spectroscopy : The carbon-13 NMR spectrum reveals the different types of carbon atoms in the molecule. The carboxyl carbon atom of "this compound" is expected to absorb in the range of 165 to 185 δ. libretexts.org The carbons of the imidazole ring would also show characteristic signals. For example, in related imidazole derivatives, the C2, C4, and C5 carbons have distinct chemical shifts that are influenced by the substituents on the ring. nih.gov

NMR studies on the related imidazole-2-carboxaldehyde have shown the existence of a stable hydrate form in aqueous solutions, which can be characterized by distinct NMR signals for the aldehyde and the gem-diol (hydrate) forms. nih.gov

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in "this compound."

Infrared (IR) Spectroscopy : The IR spectrum of a carboxylic acid is characterized by two prominent absorptions. A very broad absorption is typically observed in the region of 2500–3300 cm⁻¹ due to the O–H stretching of the hydrogen-bonded carboxyl group. libretexts.org The C=O stretching vibration of the carbonyl group appears as a strong, sharp peak, typically between 1710 and 1760 cm⁻¹. libretexts.orglibretexts.org For dimeric carboxylic acids, this peak is usually centered around 1710 cm⁻¹. libretexts.org The presence of the water of hydration would also contribute to the broad O-H stretching region.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C and C=N stretching vibrations of the imidazole ring are expected to produce characteristic Raman signals. nih.gov Computational studies on the related imidazole-2-carboxaldehyde have been used to predict its Raman spectra and assign the vibrational modes. researchgate.net The technique is a non-destructive method that requires minimal sample preparation. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as the imidazole ring in "this compound." The UV-Vis spectrum of imidazole-2-carboxylic acid shows a characteristic absorption peak around 247 nm. In related imidazole compounds, absorption bands are typically observed in the UV region. For instance, imidazole-2-carboxaldehyde exhibits two strong absorption bands in the ranges of 220-250 nm and 270-300 nm. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent and the pH of the solution.

Mass Spectrometry (MS) and Related Techniques (e.g., ESI Mass Spectrometry)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of "this compound" and to gain insights into its structure through fragmentation analysis.

Electrospray Ionization (ESI) Mass Spectrometry is a soft ionization technique that is well-suited for analyzing polar and fragile molecules like "this compound." youtube.comnih.gov In ESI-MS, the analyte is ionized directly from solution, typically by protonation to form [M+H]⁺ ions or deprotonation to form [M-H]⁻ ions. uab.edu For "this compound," one would expect to observe a pseudomolecular ion corresponding to its molecular weight plus or minus a proton.

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing valuable structural information. semanticscholar.org The fragmentation of carboxylic acid derivatives in mass spectrometry often involves the formation of a stable acylium ion (R-CO⁺) through the cleavage of the C-Y bond (where Y is the substituent on the carbonyl group). libretexts.org The fragmentation pattern can help to confirm the structure of the molecule.

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Decomposition Mechanisms

Thermal analysis techniques are used to study the physical and chemical changes that occur in "this compound" upon heating.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. unca.edu For a hydrated compound, TGA can be used to determine the temperature range over which the water of crystallization is lost, as well as the stoichiometry of the hydrate. researchgate.net The TGA curve for "this compound" would be expected to show an initial mass loss corresponding to the loss of water, followed by further decomposition at higher temperatures. The thermal stability of related imidazole derivatives has been studied using TGA, with decomposition temperatures often exceeding 300°C. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.goviomcworld.org DSC can be used to determine the melting point, enthalpy of fusion, and to study phase transitions. nih.govresearchgate.netresearchgate.net For "this compound," the DSC thermogram would show an endothermic peak corresponding to the loss of water, followed by a peak for the melting of the anhydrous compound, and then potentially exothermic peaks related to its decomposition. The melting point of imidazole-2-carboxylic acid is reported to be around 156 °C. sigmaaldrich.com

Chromatographic Techniques (e.g., HPLC) for Separation and Purity Assessment in Research Contexts

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in chemical research, indispensable for the separation, quantification, and purity assessment of synthesized compounds like this compound. This method leverages the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system) to achieve separation. For polar, ionizable molecules such as imidazole-based carboxylic acids, specific HPLC methodologies are employed to ensure effective resolution and accurate analysis.

In the research context, HPLC is crucial for monitoring reaction progress, isolating final products, and determining their purity by separating them from unreacted starting materials, by-products, and other impurities. The choice of stationary phase, mobile phase composition, and detector is tailored to the specific chemical properties of this compound.

Detailed Research Findings

Research applications utilize various HPLC modes to analyze imidazole carboxylic acids and related structures. Reverse-phase (RP) HPLC is a common approach where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. However, due to the high polarity of some imidazole derivatives and carboxylic acids, they can be poorly retained on traditional RP columns. helixchrom.com To overcome this, specialized techniques are employed.

Mixed-Mode Chromatography: This advanced approach uses stationary phases with both reverse-phase and ion-exchange characteristics. For instance, Hydrophilic Interaction Liquid Chromatography (HILIC) mixed-mode columns possess polar, ionizable groups on the surface, which significantly enhances the retention of polar analytes like amino acids and carboxylic acids. helixchrom.com Columns such as Amaze TH are designed to retain and separate compounds with widely different properties in a single analysis. helixchrom.com Retention on these columns is controlled by adjusting the mobile phase's organic solvent content (typically acetonitrile), buffer concentration, and pH. helixchrom.com

Reverse-Phase Chromatography with Ion-Pairing or Acidic Modifiers: A standard reverse-phase HPLC method can be adapted for compounds like 2-Methyl-1H-imidazole-4,5-dicarboxylic acid. sielc.com A typical mobile phase for such separations consists of acetonitrile (B52724) (MeCN), water, and an acidic modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, volatile modifiers like formic acid are substituted for phosphoric acid. sielc.com Ultra-High-Performance Liquid Chromatography (UHPLC), which uses smaller particle-size columns (e.g., 1.7 µm), offers faster analysis times and improved resolution. pubtexto.com

Method Validation: HPLC methods developed for purity assessment are validated according to established guidelines (e.g., ICH) to ensure their accuracy, precision, and reliability. pubtexto.comresearchgate.net This involves testing for linearity over a specific concentration range, determining the recovery percentage, and assessing the method's repeatability. pubtexto.com For example, a validated UHPLC method for captopril, another sulfur-containing carboxylic acid, demonstrated a retention time of 1.744 minutes with high precision. pubtexto.com

The selection of the detector is critical. UV detectors are commonly used, with the detection wavelength set to an absorbance maximum for the imidazole ring, often in the range of 220-230 nm. pubtexto.comresearchgate.net For more complex mixtures or when structural confirmation of impurities is needed, HPLC systems are coupled with Mass Spectrometry (MS) or Evaporative Light Scattering Detectors (ELSD). helixchrom.comsielc.com

The table below summarizes typical conditions used in the HPLC analysis of imidazole carboxylic acids and related compounds, based on published research methodologies.

ParameterHPLC Condition 1HPLC Condition 2HPLC Condition 3
Technique Reverse-Phase (RP) HPLCMixed-Mode HILICUHPLC
Column Newcrom R1Amaze TH, 4.6 x 100 mm, 5 µmBEH C18, 2.1 mm × 50 mm, 1.7 µm
Mobile Phase Acetonitrile, Water, Phosphoric Acid80% Acetonitrile with 10 mM Ammonium Acetate, pH 4.8Methanol, Water, Trifluoroacetic Acid (55:45:0.05 v/v/v)
Flow Rate Not specified1 mL/min0.1 mL/min
Detection MS-compatible (with Formic Acid)ELSDUV at 220 nm
Application Separation and IsolationSeparation of polar compounds (sugars, amino acids, carboxylic acids)Quantification and Purity
Reference sielc.com helixchrom.com pubtexto.com

Structure Activity Relationship Sar and Mechanistic Studies in Chemical Biology and Biochemistry

Enzyme Inhibition Mechanisms (e.g., Metallo-β-Lactamase, Monoamine Oxidase A and B)

Derivatives of 1H-imidazole-2-carboxylic acid (ICA) have been identified as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics, including last-resort carbapenems. nih.govnih.gov The development of effective MBL inhibitors is a critical strategy to combat antibiotic resistance. nih.gov

Structure-guided optimization of ICA derivatives has revealed key structural features necessary for potent inhibition of MBLs, particularly the Verona Integron-encoded MBLs (VIMs). nih.gov SAR studies have shown that appropriate substituents at the 1-position of the imidazole (B134444) ring are crucial for high inhibitory potency against class B1 MBLs. nih.gov These substituents are thought to engage in interactions with flexible loops in the enzyme's active site. nih.gov

One study reported the optimization of ICA derivatives, leading to the discovery of compound 55 , which not only showed potent MBL inhibition but also demonstrated synergistic antibacterial activity with meropenem (B701) against Pseudomonas aeruginosa producing VIM-2 MBL. nih.gov This compound was also found to have a good pharmacokinetic and safety profile in vivo, marking it as a promising candidate for further development. nih.gov

Further SAR studies on ICA derivatives identified compound 28 as a highly potent inhibitor of VIM-2 and VIM-5, with IC₅₀ values of 0.018 µM for both. nih.gov The microbiological evaluation of these compounds demonstrated that they could significantly reduce the minimum inhibitory concentration (MIC) of meropenem, indicating their potential to restore the efficacy of carbapenem (B1253116) antibiotics. nih.gov

Inhibitory Activity of 1H-Imidazole-2-Carboxylic Acid Derivatives Against Metallo-β-Lactamases
CompoundTarget EnzymeIC₅₀ (µM)
28VIM-20.018
28VIM-50.018

The inhibitory activity of 1H-imidazole-2-carboxylic acid against metallo-β-lactamases is rooted in its function as a metal-binding pharmacophore (MBP). nih.gov MBLs are zinc-dependent enzymes, and the imidazolecarboxylic acid moiety can effectively coordinate with the active site zinc ions, thereby inactivating the enzyme. nih.govresearchgate.net

Research has identified 1H-imidazole-2-carboxylic acid as a core MBP that can target multiple subclass B1 MBLs. nih.gov Structural optimization studies have explored the replacement of this core with other structurally similar MBPs. These investigations revealed that, with the exception of thiazole-4-carboxylic acid, most substitutions led to a decrease in MBL inhibitory activity, highlighting the privileged nature of the 1H-imidazole-2-carboxylic acid scaffold for this target class. nih.gov The coordination of the imidazole ring's nitrogen atoms and the carboxylic acid group to the zinc center is a key aspect of the inhibitory mechanism. acs.orgacs.org

The inhibitory profile of imidazole derivatives extends beyond MBLs. For instance, a series of 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and their corresponding carboxamides have been identified as antiplatelet agents that function in the low micromolar range. nih.gov

Selectivity studies on these compounds revealed that minor structural modifications could shift their activity profile between different platelet receptors. nih.gov For example, the ester derivative 5c exhibited both PAF antagonistic activity (IC₅₀ = 1 µM) and COX-1 inhibition (IC₅₀ = 0.4 µM). nih.gov In contrast, the carboxamide 6c showed selectivity for ADP antagonism (IC₅₀ = 2 µM). nih.gov Another derivative, 6i , demonstrated potent antiadrenergic (IC₅₀ = 0.15 µM) and PAF antagonistic (IC₅₀ = 0.66 µM) effects. nih.gov This demonstrates that the imidazolecarboxylic acid framework can be fine-tuned to achieve selective inhibition of various biological targets. nih.gov

Inhibitory Profile and Selectivity of Imidazole-4-Carboxylic Acid Derivatives
CompoundTargetIC₅₀ (µM)
5cPAF1
5cCOX-10.4
6cADP2
6gPAF4
6gCOX-11
6iAdrenergic Receptor0.15
6iPAF0.66

Mechanistic Studies of Antimicrobial Activity of Imidazolecarboxylic Acid Derivatives

Imidazole derivatives are known to possess a broad spectrum of antimicrobial activities. researchgate.netnih.govnih.gov Mechanistic studies have begun to unravel the ways in which these compounds exert their effects on microbial cells.

One proposed mechanism of antibacterial action involves the disruption of the bacterial cell membrane. frontiersin.org Studies on imidazole chloride ionic liquids have shown that compounds with longer alkyl side chains are particularly effective at damaging the surface of Staphylococcus aureus. frontiersin.org This is thought to be due to increased hydrophobicity, which facilitates insertion into and disruption of the cell membrane, leading to the leakage of cellular contents and ultimately cell death. frontiersin.org

Furthermore, some imidazole derivatives may exert their antimicrobial effects by inhibiting essential enzymes in microbial metabolic pathways. arabjchem.org For example, molecular docking studies have suggested that certain imidazole derivatives can inhibit L-glutamine: D-fructose-6-phosphate amidotransferase, an enzyme involved in cell wall biosynthesis. arabjchem.orgresearchgate.net

Investigation of Non-Linear Optical (NLO) Properties of Imidazole Derivatives

The investigation of non-linear optical (NLO) properties in organic molecules is a burgeoning field with potential applications in photonics and optoelectronics. researchgate.net Imidazole derivatives have emerged as promising candidates for NLO materials due to their tunable electronic properties. rsc.orgsemanticscholar.org

The NLO response in these molecules often arises from a donor-π-acceptor (D-π-A) architecture, where the imidazole ring can act as part of the conjugated π-system. rsc.orgacs.org Theoretical and experimental studies have shown that the NLO properties of imidazole derivatives can be modulated by altering the donor and acceptor groups, as well as by extending the π-conjugation. researchgate.netrsc.org

For instance, a study on imidazole-2-carboxaldehyde, an aromatic derivative of imidazole, used density functional theory (DFT) to explore its NLO properties. researchgate.net The calculations revealed a high value for the first-order hyperpolarizability (β), a key indicator of NLO activity, suggesting its potential as an NLO-active material. researchgate.net Similarly, the synthesis and characterization of novel pyrimidine-based imidazole derivatives have demonstrated that their two-photon absorption cross-sections increase with the number of branches in the molecular structure. rsc.org

Molecular Docking Studies for Elucidating Protein-Ligand Interactions

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a protein target, providing valuable insights into protein-ligand interactions at the molecular level. arabjchem.org This approach has been widely applied to study imidazole derivatives and to rationalize their biological activities. arabjchem.orgresearchgate.net

In the context of antimicrobial drug discovery, molecular docking has been used to investigate the binding of imidazole derivatives to the active site of L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase). arabjchem.orgresearchgate.net These studies have shown that the synthesized compounds can fit well within the active pocket of the enzyme, and the calculated binding energies suggest that they could act as effective inhibitors. arabjchem.orgresearchgate.net For example, a study on a series of imidazole derivatives containing a pyrazole (B372694) moiety found that all the synthesized compounds exhibited good affinity towards the active site of GlcN-6-P synthase. arabjchem.org

Molecular docking has also been instrumental in understanding the inhibition of other enzymes by imidazole derivatives, such as the studies on benzimidazole-isatin hybrids as potential antibacterial agents, where docking scores correlated with the observed in vitro activity. researchgate.netconnectjournals.com Furthermore, docking studies of mixed-ligand complexes containing 1H-imidazole-2-carboxylic acid and histidine have revealed strong binding interactions with various protein targets, underscoring their therapeutic potential. nih.gov

Future Research Directions and Emerging Paradigms for 2 Imidazolecarboxylic Acid Hydrate

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Current research is geared towards developing innovative and sustainable methods for synthesizing 2-Imidazolecarboxylic acid and its derivatives. A key focus is the creation of novel N-substituted imidazolecarboxylic acid hydrazides, which are being investigated for their biological activities. nih.gov The development of more efficient synthetic routes is crucial for facilitating further research and application.

The pursuit of sustainable methodologies also involves exploring alternative reaction conditions and less hazardous reagents. This aligns with the broader goals of green chemistry to reduce the environmental impact of chemical production. Future work will likely involve the use of biocatalysis and alternative energy sources, such as microwave and mechanochemical methods, to improve the sustainability of the synthesis process. nih.gov

Advanced Applications in Bioinorganic Chemistry and Chemical Biology

The unique structure of 2-Imidazolecarboxylic acid, featuring an imidazole (B134444) ring and a carboxylic acid group, makes it an excellent ligand for coordinating with metal ions. ontosight.ai This property is being exploited in bioinorganic chemistry to develop novel metal complexes with specific biological activities. For instance, copper(II) complexes containing imidazole-based ligands have been synthesized and are being studied for their interactions with DNA and their potential as therapeutic agents. nih.gov

In chemical biology, derivatives of 1H-imidazole-2-carboxylic acid are being optimized as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to carbapenem (B1253116) antibiotics. nih.gov Structure-guided design is being used to enhance the efficacy of these inhibitors, offering a promising strategy to combat antibiotic resistance. nih.gov Future research will likely focus on elucidating the mechanisms of action of these compounds and expanding their applications to other biological targets.

Rational Design of Next-Generation Functional Materials

The ability of 2-Imidazolecarboxylic acid to form stable complexes with various metal ions makes it a valuable building block for the rational design of functional materials. Researchers are exploring its use in the creation of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in areas such as gas storage, catalysis, and sensing.

The design of these materials is guided by an understanding of the coordination chemistry of the imidazolecarboxylic acid ligand and the desired properties of the final material. For example, the choice of metal ion and the reaction conditions can influence the dimensionality and porosity of the resulting framework. Future efforts in this area will focus on designing materials with tailored functionalities for specific applications, such as in dual-ion batteries where electrolyte formulation is critical. nih.gov

Integration with Green Chemistry Principles for Environmentally Benign Synthesis and Applications

The principles of green chemistry are increasingly being integrated into the synthesis and application of 2-Imidazolecarboxylic acid hydrate (B1144303) and its derivatives. researchgate.net This involves a holistic approach that considers the entire lifecycle of the chemical, from its synthesis to its final application and disposal. Key aspects include the use of renewable feedstocks, the reduction of waste, and the avoidance of toxic solvents and reagents. scispace.com

Q & A

Basic: What are the optimized synthetic routes for 2-imidazolecarboxylic acid hydrate, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of this compound often involves refluxing precursors like imidazole derivatives with catalysts (e.g., Cu₂O) in acidic or basic media. For example, substituted imidazoles can be synthesized via Cu₂O-catalyzed coupling of aryl halides with imidazole . Reaction parameters such as temperature (e.g., oil bath heating ), solvent choice (e.g., acetic acid for cyclization ), and catalyst loading significantly affect yield. Purification typically includes recrystallization from mixtures like DMF/acetic acid to isolate the hydrate form . Monitoring reaction progress via TLC or HPLC ensures purity.

Basic: What spectroscopic techniques are recommended for characterizing hydrogen bonding in this compound?

Answer:
Hydrogen bonding can be analyzed using:

  • ¹H/¹³C NMR : Chemical shifts in D₂O or DMSO-d₆ reveal proton exchange rates and hydrogen-bond donor/acceptor sites .
  • FT-IR : Stretching frequencies of O–H (3200–3600 cm⁻¹) and N–H (∼3100 cm⁻¹) indicate hydrogen-bond strength .
  • UV-Vis : pH-dependent absorbance changes (e.g., at 260–280 nm) reflect tautomeric equilibria influenced by hydrogen bonding .
  • X-ray crystallography : Resolves spatial arrangements of hydrogen-bonded networks in the crystal lattice .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Keep at –20°C in airtight, desiccated containers to prevent hydration/dehydration shifts .
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation. Personal protective equipment (gloves, goggles) is mandatory due to potential skin/eye irritation .
  • Stability : Monitor pH (4–7) in aqueous solutions to prevent decomposition; avoid prolonged exposure to light .

Advanced: How does pH affect the solubility and hydrogen-bonding network of this compound?

Answer:
Solubility and hydrogen bonding are pH-dependent due to the compound’s zwitterionic nature:

  • Low pH (1–3) : Protonation of the imidazole ring (pKa ∼6.5) increases hydrophilicity, enhancing solubility in acidic buffers like KCl/HCl .
  • Neutral pH (7) : Deprotonation of the carboxylic group (pKa ∼2.5) stabilizes intermolecular hydrogen bonds, forming crystalline aggregates .
  • High pH (10–14) : Degradation occurs via hydroxide attack on the imidazole ring, reducing stability .
    Methodology : Use buffered solutions (e.g., KH₂PO₄/Na₂HPO₄) for pH-controlled solubility assays .

Advanced: What computational methods are used to model the hydrogen-bonding interactions of this compound in aqueous solutions?

Answer:

  • DFT calculations : Optimize geometries of tautomers and hydrogen-bonded dimers (e.g., B3LYP/6-311++G(d,p) basis set) .
  • MD simulations : Analyze solvation dynamics and hydrogen-bond lifetimes in explicit water models (e.g., TIP3P) .
  • QTAIM analysis : Quantify bond critical points to evaluate hydrogen-bond strength and directionality .
    Validation : Compare computed NMR/IR spectra with experimental data to refine models .

Advanced: How do catalytic systems involving transition metals interact with this compound in synthetic applications?

Answer:
Transition metals (e.g., Ir, Rh) form coordination complexes with the imidazole nitrogen and carboxylate oxygen, enabling catalytic cycles:

  • C–H activation : [IrCl₂Cp*]₂ catalyzes arylation of imidazoles via oxidative addition with iodonium salts .
  • Redox reactions : Rhodium complexes mediate decarboxylation under aerobic conditions, producing CO₂ and imidazole derivatives .
    Optimization : Screen ligands (e.g., Cp*) and solvents (e.g., DMF) to enhance catalytic efficiency and selectivity .

Advanced: What are the challenges in determining the phase equilibria of this compound under varying temperature and pressure conditions?

Answer:

  • Hydrate stability : Temperature fluctuations (e.g., >40°C) may dehydrate the compound, altering crystal structure .
  • Pressure effects : High-pressure CO₂ environments (e.g., 10–50 bar) can induce clathrate-like hydrate formation, complicating phase diagrams .
    Methodology : Use high-pressure autoclaves with in situ Raman spectroscopy to monitor phase transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.